molecular formula C11H15BO3 B6597527 2,2-Dimethylchroman-6-ylboronic acid CAS No. 279261-86-8

2,2-Dimethylchroman-6-ylboronic acid

Cat. No.: B6597527
CAS No.: 279261-86-8
M. Wt: 206.05 g/mol
InChI Key: OPASKLZYFJAYSX-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-6-ylboronic acid (CAS 279261-86-8) is a valuable boronic acid building block in organic and medicinal chemistry. This compound features a chroman scaffold, which is a common structural motif in bioactive molecules. Its core research value lies in two key areas. First, it serves as a crucial intermediate in the design and synthesis of potential therapeutic agents. Notably, derivatives of this compound, specifically (2,2-dimethylchroman-6-yl)alkanoic acids, have been investigated for their activity as antisickling agents, demonstrating moderate potency in inhibiting the gelation of hemoglobin S . Second, as a boronic acid, it is ideally suited for use in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . Boronic acids can act as Lewis acids and are known to form reversible covalent complexes with diols, such as those found in sugars, which also opens avenues for research in molecular recognition, sensor development, and bioconjugation . The compound has the molecular formula C11H15BO3 and a molecular weight of 206.05 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7,13-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASKLZYFJAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181342
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-86-8
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chroman 6 Ylboronic Acids

Orthogonal Protection and Deprotection Strategies for Boronic Acid Moieties in Multi-step Synthesis

In the realm of multi-step organic synthesis, the ability to selectively unmask a reactive functional group in the presence of others is paramount. This concept, known as orthogonal protection, allows for the sequential and controlled construction of complex molecules. fiveable.mebham.ac.ukwikipedia.org For boronic acids, which are versatile intermediates in cross-coupling reactions, effective protection and deprotection strategies are crucial to prevent undesired side reactions and to enable their participation in specific, timed steps of a synthetic sequence. chem-station.com This section delves into key orthogonal strategies for the protection and deprotection of boronic acid moieties, focusing on the use of boronate esters, the application of MIDA boronates in iterative synthesis, and the advantages of organotrifluoroborates as stable precursors.

Applications of MIDA Boronates in Iterative Synthesis

A significant breakthrough in the controlled use of boronic acids in multi-step synthesis has been the development and application of N-methyliminodiacetic acid (MIDA) boronates. nih.govcore.ac.ukgrillolabuc.comacs.org MIDA boronates serve as exceptionally stable, protected forms of boronic acids that are well-suited for iterative cross-coupling (ICC) strategies, a process analogous to the automated synthesis of peptides and oligonucleotides. nih.govcore.ac.ukgrillolabuc.com

MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica (B1680970) gel chromatography, which greatly simplifies their handling and purification. nih.govbldpharm.com This stability stems from the coordination of the nitrogen atom of the MIDA ligand to the empty p-orbital of the boron atom, which decreases its Lewis acidity and reactivity. chem-station.comgrillolabuc.com Consequently, the MIDA boronate functional group is compatible with a wide array of common synthetic reagents and reaction conditions, allowing for the elaboration of other parts of the molecule without affecting the protected boronic acid. nih.govgrillolabuc.com

The key to the utility of MIDA boronates in iterative synthesis is the ability to deprotect them under very mild conditions to release the corresponding boronic acid in a controlled manner. nih.govbldpharm.com This is typically achieved using a weak aqueous base, which allows the boronic acid to be generated in situ for a subsequent cross-coupling reaction. grillolabuc.combldpharm.com This "slow release" of the boronic acid minimizes side reactions and allows for high-yielding Suzuki-Miyaura cross-coupling reactions. core.ac.uk

This iterative process of deprotection and coupling, using bifunctional halo-MIDA boronate building blocks, has enabled the synthesis of a diverse range of complex small molecules, including natural products. core.ac.ukgrillolabuc.comacs.orgbldpharm.com The development of automated synthesis platforms based on MIDA boronate chemistry further underscores its power and versatility in modern organic synthesis. core.ac.ukacs.org

Table 2: Properties and Applications of MIDA Boronates in Iterative Synthesis

Property Description Significance in Iterative Synthesis
Stability Crystalline solids, stable to air, moisture, and chromatography. nih.govbldpharm.com Allows for easy handling, purification, and compatibility with various reaction conditions. nih.govgrillolabuc.com
Protection The MIDA ligand effectively masks the reactivity of the boronic acid. grillolabuc.com Prevents premature reactions and allows for the sequential introduction of building blocks. nih.gov
Deprotection Mild basic hydrolysis releases the free boronic acid. chem-station.comgrillolabuc.combldpharm.com Enables controlled, in situ generation of the reactive species for the next coupling step. core.ac.uk
Application Iterative cross-coupling for the synthesis of complex molecules. nih.govcore.ac.ukgrillolabuc.comacs.org Facilitates a modular and automated approach to small molecule synthesis. core.ac.ukacs.org

Advantages of Organotrifluoroborates as Stable Precursors

Potassium organotrifluoroborate salts (R-BF₃K) represent another important class of protected boronic acid surrogates that offer significant advantages in terms of stability and handling. nih.govacs.org These compounds are generally crystalline, air- and moisture-stable solids, which circumvents many of the issues associated with the use of free boronic acids or even some boronate esters. nih.govacs.org

The trifluoroborate moiety is exceptionally stable towards a wide range of reagents and reaction conditions that are often problematic for other boron species. nih.govacs.org This robustness allows for extensive functional group manipulation on other parts of the molecule while the carbon-boron bond remains intact. nih.gov

Organotrifluoroborates can be considered as protected forms of boronic acids that can be unmasked when needed for cross-coupling reactions. nih.govacs.org The hydrolysis of the organotrifluoroborate to the corresponding boronic acid is a key step and its rate can be influenced by reaction conditions. researchgate.netnih.gov This "slow release" of the boronic acid under specific Suzuki-Miyaura coupling conditions can be advantageous in minimizing side reactions such as protodeboronation and oxidative homocoupling. researchgate.net The rate of hydrolysis can depend on factors such as the electronic nature of the organic group, pH, and the solvent system. researchgate.netnih.gov

The conversion of organotrifluoroborates to boronic acids can also be achieved using silica gel and water, providing a mild and efficient method that is tolerant of a broad range of functional groups. acs.org The stability and predictable reactivity of organotrifluoroborates make them highly valuable precursors in multi-step synthesis, expanding the versatility of the Suzuki-Miyaura and other cross-coupling reactions. nih.govacs.org

Table 3: Characteristics of Organotrifluoroborates as Boronic Acid Precursors

Feature Description Advantage in Multi-step Synthesis
Stability Crystalline solids, stable to air, moisture, and a wide range of reagents. nih.govacs.orgacs.org Allows for purification and functional group manipulation without degradation of the boron moiety. nih.gov
Handling Easy to handle solids. nih.gov Simplifies weighing and dispensing of the reagent.
Reactivity Can be hydrolyzed to the corresponding boronic acid under specific conditions. researchgate.netnih.gov Enables a "slow release" strategy to minimize side reactions in cross-coupling. researchgate.net
Versatility Expands the scope and applicability of Suzuki-Miyaura cross-coupling. nih.govacs.org Provides a robust alternative to boronic acids and esters for complex molecule synthesis. nih.gov

Reactivity and Catalytic Transformations of Chroman 6 Ylboronic Acid Derivatives

Carbon-Carbon Bond Forming Cross-Coupling Reactions

2,2-Dimethylchroman-6-ylboronic acid is a valuable reagent in C-C bond-forming reactions, primarily through palladium-catalyzed cross-coupling. These reactions allow for the direct linkage of the chroman scaffold to various organic moieties, providing a powerful method for creating diverse chemical structures. The Suzuki-Miyaura reaction, in particular, stands out due to its mild conditions, functional group tolerance, and the general stability of the boronic acid starting materials. libretexts.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like this compound) with an organic halide or pseudohalide. libretexts.org First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most robust and widely used methods for synthesizing biaryl compounds, styrenes, and conjugated dienes. libretexts.orgorganic-chemistry.org Its significance was recognized with the 2010 Nobel Prize in Chemistry. nih.gov The reaction's success stems from the low toxicity of boron byproducts, the broad functional group compatibility, and the ready availability of the organoboron reagents. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: libretexts.orgnih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, forming a new organopalladium(II) species. nih.govyoutube.comox.ac.uk The reactivity of the halide typically follows the trend I > Br > OTf > Cl >> F, with aryl and vinyl halides being common substrates. libretexts.org

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species [-B(OH)₃]⁻. organic-chemistry.orgyoutube.comrsc.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. nih.govyoutube.com The exact mechanism of this transfer, whether proceeding through a "boronate pathway" or an "oxo-palladium pathway," has been a subject of detailed study. rsc.org

Reductive Elimination: In the final step, the two organic groups on the diorganopalladium(II) intermediate couple, forming the new C-C bond of the desired product (R¹-R²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govyoutube.comox.ac.uk This step typically proceeds with retention of stereochemistry for the coupling partners. youtube.com

Suzuki-Miyaura Catalytic Cycle

The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the design of the catalyst system, which consists of a palladium precursor and a supporting ligand. nih.govacs.org

Palladium Precursors: Common precursors include stable Pd(II) salts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.org These precursors generate the active Pd(0) catalyst in situ.

Ligands: Ligands play a critical role by stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Electron-rich and sterically hindered phosphine (B1218219) ligands are particularly effective. acs.orgnih.gov They enhance the rate of oxidative addition and promote the final reductive elimination step. N-Heterocyclic Carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. acs.org The choice of ligand can be crucial for coupling challenging substrates, such as unreactive aryl chlorides. acs.orgacs.org

Ligand TypeExamplesGeneral Effect on Reaction
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Electron-rich and bulky variants are highly effective for activating less reactive substrates like aryl chlorides.
Biaryl Phosphines SPhos, XPhos, RuPhosState-of-the-art ligands that combine steric bulk and electron-donating properties, enabling very low catalyst loadings and broad substrate scope.
N-Heterocyclic Carbenes (NHCs) IMes, IPrOffer high thermal stability and are excellent for activating aryl chlorides and other challenging substrates.
Ferrocenyl Phosphines 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Bidentate ligand that provides a robust and versatile catalyst system for a wide range of couplings.

This table is based on general findings in Suzuki-Miyaura catalysis.

A major advantage of the Suzuki-Miyaura reaction is its exceptionally broad substrate scope. This compound can, in principle, be coupled with a wide variety of electrophilic partners. libretexts.org

Aryl and Heteroaryl Halides/Pseudohalides: This is the most common application, used to form biaryl and heteroaryl-aryl structures. The reaction works well with iodides, bromides, and triflates (OTf). libretexts.org With the development of advanced catalyst systems, even the less reactive but more economical chlorides have become viable coupling partners. acs.org

Vinyl Halides/Triflates: Coupling with vinyl partners provides a direct route to substituted styrenes and other conjugated systems, proceeding with retention of the double bond geometry. organic-chemistry.org

Alkyl Halides: While more challenging due to issues like slow oxidative addition and potential β-hydride elimination, B-alkyl Suzuki couplings have been developed, expanding the reaction's utility into the C(sp²)-C(sp³) bond-forming arena. organic-chemistry.org

Other Electrophiles: The scope has been extended to include partners like aryl phosphates, carbamates, and sulfamates, particularly with the use of nickel catalysts. nih.govnih.govnih.gov

Coupling Partner (Electrophile)Product TypeTypical Catalyst System
Aryl Iodide/BromideBiarylPd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand
Aryl ChlorideBiarylPd(OAc)₂/Bulky Biarylphosphine or NHC Ligand
Aryl Triflate (OTf)BiarylPd(OAc)₂/PCy₃
Vinyl BromideAryl-substituted alkenePd(PPh₃)₄
Alkyl BromideAlkyl-substituted arenePd₂(dba)₃/P(t-Bu)₃

This table represents typical conditions for Suzuki-Miyaura reactions with arylboronic acids.

There is a significant drive towards developing more environmentally benign chemical processes. The Suzuki-Miyaura reaction is well-suited for "green chemistry" approaches.

Aqueous Media: Unlike many other organometallic reactions, Suzuki-Miyaura couplings can often be performed in aqueous solvent mixtures or even in neat water. libretexts.orgnih.govacs.org Water is non-toxic, non-flammable, and inexpensive. Furthermore, using water can sometimes accelerate the reaction rate. nih.gov The use of water-soluble ligands or surfactant-based micellar catalysis can facilitate reactions with hydrophobic substrates. nih.govbohrium.com

Catalyst Reusability: To improve sustainability, efforts have focused on developing heterogeneous or recyclable catalyst systems. acs.orgrsc.org Immobilizing palladium on supports like polymers or nanoparticles allows the catalyst to be easily separated from the reaction mixture and reused, reducing palladium waste. rsc.orgresearchgate.net

Alternative Boron Reagents: While boronic acids are common, they can sometimes undergo protodeboronation (loss of the boron group) under reaction conditions. nih.gov To counteract this, more stable alternatives like potassium organotrifluoroborates (R-BF₃K) and MIDA (N-methyliminodiacetic acid) boronates have been developed. nih.govnih.govnih.gov These reagents are often crystalline, air-stable solids that release the boronic acid in situ, offering improved stability and handling. nih.govnih.gov

While palladium is the dominant metal for Suzuki-Miyaura couplings, nickel has emerged as a powerful and cost-effective alternative. nih.govacs.org As a more earth-abundant metal, nickel is significantly cheaper than palladium, making it attractive for large-scale industrial processes. nih.gov

Nickel catalysts exhibit unique reactivity compared to palladium. researchgate.netstrath.ac.uk They are particularly effective for coupling with less reactive electrophiles, such as aryl chlorides, and can activate otherwise inert bonds like C-O (from phenols and their derivatives) and C-S bonds. nih.govnih.govnih.gov The mechanism of nickel-catalyzed couplings can be more complex, sometimes involving different oxidation states like Ni(I)/Ni(III) in addition to the more common Ni(0)/Ni(II) cycle. nih.govacs.orgresearchgate.net This distinct reactivity expands the toolbox available to synthetic chemists for constructing complex molecules from diverse starting materials. nih.govrsc.org

Other Transition Metal-Catalyzed C-C Couplings (e.g., Rhodium-Catalyzed Additions)

Beyond palladium-catalyzed reactions, this compound is a viable substrate for other transition metal-catalyzed carbon-carbon bond-forming reactions. Rhodium-catalyzed additions, for instance, represent a powerful method for the formation of C-C bonds. In these reactions, the arylboronic acid adds across an unsaturated system. A notable example is the rhodium-catalyzed addition of arylboronic acids to α,β-unsaturated carbonyl compounds or nitriles.

A specific application is the Rh-catalyzed addition of aryl boronic acids to 2,2-disubstituted malononitriles, which yields β-ketonitriles bearing a quaternary carbon center. nih.gov This transformation is significant because it avoids the retro-Thorpe collapse of the intermediate addition product, a common side reaction, by employing a milder base. nih.gov The reaction is amenable to a wide array of aryl boronic acids, indicating that this compound could be successfully employed to generate the corresponding β-ketonitrile derivative. These products are valuable synthetic intermediates that can be further transformed into complex molecules like chiral α,α-disubstituted-β-aminonitriles. nih.gov

Reaction TypeCatalyst SystemSubstratesProduct TypeKey Features
Rhodium-Catalyzed AdditionRhodium complex (e.g., [Rh(cod)Cl]₂)Aryl boronic acid + Disubstituted Malononitrileβ-KetonitrileForms a quaternary carbon; uses a mild base to prevent side reactions. nih.gov

Carbon-Heteroatom Bond Forming Reactions

The versatility of this compound extends to the formation of bonds between carbon and heteroatoms such as oxygen and nitrogen. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Copper-Promoted C-O and C-N Cross-Coupling Reactions (Chan-Evans-Lam)

The Chan-Evans-Lam (CEL) coupling is a cornerstone of carbon-heteroatom bond formation, providing an efficient route to aryl ethers and aryl amines. wikipedia.org This reaction utilizes a copper catalyst to couple an aryl boronic acid with an alcohol (O-H) or an amine (N-H). wikipedia.orgorganic-chemistry.org A key advantage of the CEL coupling is its operational simplicity; it can often be performed at room temperature and is tolerant of air, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed couplings like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org

For this compound, this reaction allows the direct attachment of the 2,2-dimethylchroman (B156738) moiety to a wide range of oxygen- and nitrogen-containing nucleophiles. The mechanism is believed to proceed through a copper(II) species that undergoes transmetalation with the boronic acid. Oxidation to a copper(III) intermediate, followed by reductive elimination, furnishes the desired C-O or C-N bond and regenerates a Cu(I) species. wikipedia.org The reaction's efficiency can be enhanced by various ligands, such as phenanthroline or bipyridine derivatives, and a suitable base. wikipedia.orgnih.gov

Reaction NameCatalystReactantsBond FormedTypical Conditions
Chan-Evans-Lam (CEL) CouplingCopper(II) salts (e.g., Cu(OAc)₂)This compound + Alcohol/AmineC-O or C-NRoom temperature, open to air, often with a ligand and base. wikipedia.orgorganic-chemistry.org

Aminative Cross-Coupling Methodologies for C-N-C Linkages

Building C-N-C linkages is critical for the synthesis of numerous pharmaceuticals and agrochemicals. Aminative cross-coupling reactions involving this compound provide a direct route to N-aryl compounds. The Chan-Evans-Lam reaction is a primary example of such a transformation. wikipedia.orgnih.gov

Further advancements in copper-catalyzed aminative couplings have broadened the scope of accessible structures. For instance, methodologies have been developed that are effective for a wide range of functionalized anilines and even alkylamines, yielding diarylamines and N-alkyl anilines, respectively. organic-chemistry.orgnih.gov These reactions are typically catalyzed by copper(II) acetate in the presence of a base like 2,6-lutidine and sometimes an additive such as myristic acid, which can improve catalyst solubility and reaction rates. organic-chemistry.orgmit.edu Another approach involves the reductive cross-coupling of nitroarenes with aryl boronic acids, where a copper catalyst facilitates both the reduction of the nitro group to a reactive nitroso intermediate and the subsequent C-N bond formation. nih.gov These methods allow the 2,2-dimethylchroman core to be incorporated into diverse amine scaffolds, creating complex C-N-C linkages under relatively mild conditions.

Boronic Acid-Mediated Functional Group Transformations and Activation

The utility of this compound is not limited to its role as a cross-coupling partner. The boronic acid functional group itself can act as a catalyst or an activating agent in various organic transformations. orgsyn.org

Carboxylic Acid Activation for Amide Synthesis

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. orgsyn.org This transformation offers a "green" alternative to traditional methods that require the pre-activation of carboxylic acids into more reactive, but often less stable, derivatives like acyl chlorides or anhydrides. orgsyn.orgresearchgate.net

In this process, the boronic acid, such as this compound, is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reaction typically proceeds in a heated solvent with azeotropic removal of water. Boric acid itself is a simple and effective catalyst for this transformation, and substituted arylboronic acids, particularly those with electron-withdrawing groups, have also been shown to be highly active. orgsyn.org This catalytic amidation is notable for its high chemoselectivity, tolerating other unprotected functional groups like hydroxyls on either the carboxylic acid or amine partner. orgsyn.org

TransformationRole of Boronic AcidReactantsProductAdvantages
Direct AmidationCatalystCarboxylic Acid + AmineAmideAvoids hazardous reagents (e.g., thionyl chloride); high chemoselectivity. orgsyn.org

Strategies for Boron Enolate Generation and Reactions

Boron enolates are highly valuable intermediates in organic synthesis, particularly for their role in stereoselective aldol (B89426) reactions. youtube.com While traditionally formed using strong bases and boron halides, alternative strategies involve the use of boronic acids. One innovative method involves the gold-catalyzed addition of an arylboronic acid to an alkyne. nih.gov This process generates a boron enolate in situ under mild conditions. nih.gov

Once formed, this boron enolate, bearing the 2,2-dimethylchroman substituent, can react with an aldehyde present in the mixture. nih.gov The reaction proceeds through a cyclic boronate ester intermediate, which can then be subjected to various transformations. youtube.comnih.gov For example, oxidation can yield phenols, a Suzuki-Miyaura coupling can produce biaryls, or an intramolecular Chan-Lam coupling can lead to dihydrobenzofurans. nih.gov Another approach involves the palladium(II)-catalyzed dehydroboration of boron enolates generated from ketones and a boron source, providing a route to α,β-unsaturated ketones. nih.gov These strategies highlight the potential of using this compound not just as a static building block but as a precursor to reactive intermediates for complex bond formations.

Electrophilic Allyl Shifts and Conjugate Additions

The participation of arylboronic acids in electrophilic allyl shifts and conjugate additions represents a powerful strategy for carbon-carbon bond formation. While comprehensive studies detailing the specific use of this compound in electrophilic allyl shifts are not extensively documented in readily available literature, the general reactivity of arylboronic acids in these transformations provides a framework for its potential applications. nih.govmasterorganicchemistry.com Electrophilic allyl shifts typically involve the reaction of an allylic electrophile with a nucleophile, where an arylboronic acid can act as the precursor to the nucleophilic partner after transmetalation to a suitable transition metal catalyst.

In the realm of conjugate additions, arylboronic acids are widely employed as sources of aryl groups for 1,4-addition to α,β-unsaturated carbonyl compounds. beilstein-journals.orgresearchgate.netrsc.orgacs.orgacs.org These reactions are most commonly catalyzed by transition metals such as rhodium and palladium. beilstein-journals.orgrsc.orgacs.orgacs.org The general mechanism for a rhodium-catalyzed conjugate addition involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by insertion of the activated alkene into the rhodium-aryl bond and subsequent protonolysis to yield the β-arylated product and regenerate the active catalyst. rsc.org

Similarly, palladium-catalyzed conjugate additions offer a versatile method for the formation of β-aryl substituted carbonyls. beilstein-journals.orgresearchgate.netacs.orgacs.org The catalytic cycle often involves a Pd(II) species which undergoes transmetalation with the arylboronic acid. The resulting arylpalladium complex then coordinates to the enone, followed by migratory insertion and subsequent protonolysis or β-hydride elimination/reductive elimination pathways. The specific reactivity and efficiency of this compound in these palladium-catalyzed systems would be influenced by the electronic and steric properties of the chroman moiety.

Role in Asymmetric Synthetic Methodologies

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds. The chroman framework is a common motif in biologically active molecules, making the development of asymmetric routes to chiral chroman derivatives highly valuable.

Alpha-haloalkylboronic Esters in Asymmetric Synthesis

Alpha-haloalkylboronic esters are versatile intermediates in asymmetric synthesis, capable of undergoing a variety of stereoselective transformations. While specific examples detailing the direct reaction of this compound to form or react with alpha-haloalkylboronic esters are not prevalent in the literature, the general principles of their application in asymmetric synthesis are well-established. nih.gov These reagents can be used to generate chiral carbinols through reactions with nucleophiles, where the stereochemistry is controlled by a chiral auxiliary or catalyst. For instance, the asymmetric arylation or vinylation of 1-chloro-1-alkanol esters using a nickel catalyst provides access to enantioenriched aryl/vinyl alkyl carbinol esters. nih.gov

Oxazaborolidines as Asymmetric Inducers

Oxazaborolidines are powerful chiral catalysts or reagents for the asymmetric reduction of prochiral ketones and other related transformations. nih.govresearchgate.netsigmaaldrich.comlabinsights.nlnih.gov They are typically formed from the condensation of a chiral β-amino alcohol with a borane (B79455) source. While there is no specific literature describing the use of this compound in the in-situ formation or as a component of an oxazaborolidine catalyst system, the general principles of oxazaborolidine catalysis are highly relevant. In a typical Corey-Bakshi-Shibata (CBS) reduction, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine, which then directs the delivery of a hydride from a stoichiometric reducing agent (like borane) to one face of the carbonyl group, leading to the formation of a chiral alcohol with high enantioselectivity. nih.govresearchgate.netsigmaaldrich.comlabinsights.nl The steric and electronic environment of the substituent on the boron atom can significantly influence the catalyst's activity and the stereochemical outcome of the reaction.

Advanced Applications and Future Research Directions

Strategic Building Blocks for Complex Molecular Architectures

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.net Boronic acids and their esters are key reagents in these transformations. youtube.com 2,2-Dimethylchroman-6-ylboronic acid serves as a specialized building block, allowing for the direct incorporation of the 2,2-dimethylchroman (B156738) scaffold into a wide array of molecular frameworks.

The Suzuki-Miyaura coupling provides a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate catalyzed by a palladium complex. researchgate.netyoutube.com this compound is an effective coupling partner for reactions with various aryl and heteroaryl halides. researchgate.netstudfile.net This reaction facilitates the synthesis of complex molecules where the 2,2-dimethylchroman moiety is directly linked to another aromatic or heteroaromatic ring system. The reaction conditions can be adapted to the specific substrates; for instance, anhydrous conditions are often preferred for electron-rich boronic acids, while aqueous base conditions are suitable for many other arylboronic acids. studfile.net The versatility of the Suzuki reaction tolerates a broad range of functional groups, making it a highly reliable method for constructing diverse biaryl and heterobiaryl libraries. youtube.com

The 2,2-dimethylchromane skeleton is a structural motif found in a number of natural products that exhibit significant biological activities. nih.gov The total synthesis of such complex molecules is a critical endeavor in chemistry, as it confirms their proposed structures and provides access to quantities for further biological evaluation. researchgate.netnih.govresearchgate.net Synthetic strategies often rely on the convergent assembly of key fragments or building blocks. sfu.ca

Chemical Biology Research Tools and Chemical Sensors

Boronic acids have emerged as indispensable tools in chemical biology due to their unique ability to interact with biologically relevant functional groups. nih.gov Their capacity for reversible covalent bonding with diols makes them particularly suited for developing sensors and probes for biological systems. nih.govacs.org

The rational design of synthetic receptors for saccharides is an area of intense research, driven by the crucial roles carbohydrates play in biological processes. acs.org Boronic acids are at the forefront of this field because they can rapidly and reversibly form stable cyclic esters with molecules containing 1,2- or 1,3-diol functionalities, which are ubiquitous in saccharides. nih.govbath.ac.ukacs.org This interaction is pH-dependent and forms the basis of a "lock-and-key" mechanism for saccharide recognition. bath.ac.ukrsc.org

This compound can be incorporated into molecular sensors as the saccharide-binding motif. acs.org When integrated with a reporter element, such as a fluorophore, the binding event between the boronic acid and a target saccharide can be translated into a measurable signal, commonly a change in fluorescence. nih.gov The design of these sensors often involves connecting the boronic acid unit to a fluorophore where the binding event modulates processes like photoinduced electron transfer (PET), leading to a detectable optical response. acs.orgnih.gov

The ability to selectively label biomolecules like proteins and nucleic acids is essential for studying their function and localization within biological systems. nih.gov Boronic acids are increasingly used in the synthesis of chemical receptors for biological targets due to their affinity for polyhydroxy motifs. nih.gov While direct binding to proteins and nucleic acids is possible, a more common strategy involves incorporating the boronic acid-containing molecule into a larger probe that also features a reactive group for covalent attachment.

For instance, the chroman moiety of this compound can be further functionalized to include a chemically reactive handle, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.com NHS esters are widely used to react with primary amine groups found in proteins (e.g., on lysine (B10760008) residues) and amine-modified oligonucleotides, forming stable amide bonds. broadpharm.com By using a linker that connects the 2,2-dimethylchroman unit to an NHS ester, the entire chroman structure can be specifically and covalently attached to target biomolecules for probing or tracking purposes.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful and widely used method for bioconjugation. nih.govnih.gov This reaction forms a stable triazole linkage between a molecule bearing an azide (B81097) and another with a terminal alkyne, and it is known for its high efficiency and biocompatibility. nih.govnih.gov

To create advanced fluorescent probes, this compound can be chemically modified to include either an azide or an alkyne functional group. This derivatized chroman can then be "clicked" onto a fluorophore that has been prepared with the complementary functional group. This modular approach allows for the facile combination of the saccharide-binding boronic acid unit with a wide variety of fluorescent reporters. The resulting conjugate is a sophisticated probe that can bind to diol-containing targets (like cell-surface glycans) via the boronic acid and be visualized through the attached fluorophore, making it a powerful tool for applications in cellular imaging and sensing. nih.govnih.gov

Development of Novel Catalytic Systems and Methodologies

The unique structural and electronic properties of organoboronic acids position them as versatile components in the development of new catalytic systems. Their utility extends beyond their well-known role in cross-coupling reactions to encompass functions as both Brønsted and Lewis acid catalysts and as key players in dynamic covalent chemistry.

Organoboronic Acids as Brønsted-Lewis Acid Catalysts in Organic Reactions

Organoboron acids are recognized as stable, organic-soluble Lewis acids that have potential as catalysts for a wide array of chemical reactions. nih.gov While organoboron species, including boronic acids, almost exclusively function as Lewis acids due to the electron-deficient boron center, they can also exhibit Brønsted acidity in certain contexts. nih.gov This dual catalytic capability is a subject of ongoing research. The Lewis acidity facilitates the reversible formation of covalent bonds with oxygen-containing functional groups, which is central to their catalytic activity in processes like dehydrations, carbonyl condensations, and acylations. nih.gov

The generation of Brønsted acidity can occur through several mechanisms. For instance, the interaction of a boronic acid with a diol or other reagents in situ can produce a stronger acidic species. nih.gov It has been proposed that the catalysis can involve Lewis acid or covalent activation of hydroxyl groups by the boron atom. nih.gov In some systems, particularly with solvents like hexafluoroisopropanol, strong Brønsted acids can be generated from the covalent assembly of boronic acids, which then drive the catalytic transformation. nih.gov This insight is crucial for the future design of catalytic reactions, as the mode of activation—whether through dual H-bond catalysis or Brønsted acid catalysis—can be highly solvent-dependent. nih.gov Chiral Brønsted acid-assisted Lewis acids (BLAs) have been designed using boronic acid derivatives for highly effective enantioselective reactions, where intramolecular hydrogen bonding plays a key role. acs.org

Dynamic Covalent Chemistry via Reversible Boronate Formation

Dynamic covalent chemistry (DCvC) leverages the formation of reversible covalent bonds to create adaptive chemical systems. The reaction between boronic acids and diols to form cyclic boronate esters is a prime example of this concept. nih.govresearchgate.net This reversible interaction is responsive to external stimuli, most notably pH. nih.gov Boronate esters are stable at a pH above the pKa of the parent boronic acid but hydrolyze at lower pH values. nih.gov

This reversible bond formation serves as a foundation for constructing dynamic molecular assemblies, including macrocycles, cages, and polymers. researchgate.net The ability to form and break these stable covalent B-O bonds under specific conditions allows for the development of "smart" materials and systems. researchgate.net For example, this chemistry has been applied to create highly adaptable gene delivery platforms. In such systems, the synthesis of a polycationic carrier and its complexation with nucleic acids can occur in situ through boronate ester linkages, facilitating the rapid screening and optimization of gene delivery vectors. nih.gov The inherent reversibility and responsiveness of the boronic acid-diol interaction are key to these advanced applications. researchgate.net

Computational Chemistry in Understanding Reactivity and Design

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental design, and elucidating complex chemical phenomena. For a compound like this compound, these methods can offer deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Quantum Chemical Computations (DFT, FMO, NBO Analyses) for Reactivity Prediction

Quantum chemical computations, particularly Density Functional Theory (DFT), are instrumental in modern chemical research. researchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For the related structure, 6-acetyl-2,2-dimethyl-chromane, DFT calculations at the B3LYP/6-31G(d,p) level have been used to assign vibrational modes and correlate calculated NMR chemical shifts with experimental data. nih.gov

Key aspects of reactivity can be understood through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

FMO Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and the nature of its electronic transitions. nih.govresearchgate.net For instance, analysis of the HOMO and LUMO in 6-acetyl-2,2-dimethyl-chromane indicated that its primary electronic absorptions arise from π→π* transitions. nih.gov

NBO Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within a molecule, revealing the nature of intramolecular bonding and stability. researchgate.net

For this compound, such computational studies would be invaluable for predicting its electrophilic and nucleophilic sites, the stability of its conformers, and its potential role in catalytic cycles. The table below illustrates the typical parameters obtained from a DFT analysis for a molecule of this type.

Illustrative Data from DFT Analysis for a Chroman-Boronic Acid Derivative
Computational ParameterTypical Value / Information YieldedSignificance in Reactivity Prediction
HOMO Energy-6.5 to -5.5 eVIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy-1.5 to -0.5 eVIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap4.0 to 5.0 eVRelates to chemical stability and reactivity; a smaller gap suggests higher polarizability and reactivity.
NBO Charge on Boron Atom+1.0 to +1.5 eQuantifies the Lewis acidity of the boronic acid moiety.
Dipole Moment2.0 to 4.0 DebyeInfluences solubility and intermolecular interactions.

Molecular Docking for Elucidating Binding Mechanisms of Chemical Probes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial in drug discovery and for understanding the mechanism of action of chemical probes. nih.gov Boronic acids are particularly interesting as chemical probes due to their unique ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in protein active sites. nih.gov

In a study focused on the chemokine receptor CXCR3, boronic acid derivatives were designed and synthesized as chemical tools to investigate allosteric modulation. nih.gov Homology modeling and docking were used to predict the binding modes of these compounds. The results helped to identify key amino acid residues responsible for ligand binding and signal transduction, demonstrating that boronic acid derivatives are excellent tools for determining key receptor-ligand interactions. nih.gov Molecular docking simulations could similarly be applied to this compound to explore its potential as a probe for various biological targets, predicting its binding affinity and orientation within a receptor's active site. researchgate.net

Structure-Reactivity Relationship Studies of Chroman-Boronic Acids

Structure-reactivity relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity and properties. nih.govnih.gov For boronic acids, SRR studies often focus on how steric and electronic modifications to the aryl ring affect the pKa of the boronic acid and its binding affinity for diols. nih.govnih.gov

Key findings from general SRR studies on boronic acids indicate that:

Electronic Effects: Electron-withdrawing groups on the aromatic ring generally lower the boronic acid's pKa, which can lead to higher binding constants with diols at physiological pH. nih.gov

Steric Effects: Increased steric hindrance near the boronic acid group can sometimes lower the pKa but may also decrease the association constant for binding with diols, a counterintuitive result that highlights the complexity of these interactions. nih.gov

Systematically studying a series of chroman-boronic acids with varied substituents on the chroman ring would provide guidance for designing molecules with tailored properties for applications in sensing or materials science. nih.govnih.gov The following table illustrates how SRR data could be presented for a hypothetical series of chroman-boronic acids.

Illustrative Structure-Reactivity Relationship Data for Substituted Chroman-6-ylboronic Acids
Substituent at C8-positionHypothetical pKaHypothetical Binding Constant (Ka) with Glucose (M-1)
-H (this compound)8.8150
-OCH3 (Electron-donating)9.1120
-Cl (Electron-withdrawing)8.5200
-NO2 (Strongly electron-withdrawing)8.1350

Q & A

Basic: What are the primary synthetic routes for 2,2-Dimethylchroman-6-ylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves functionalizing the chroman core via boronation reactions . A common approach is the Suzuki-Miyaura coupling precursor method , where a halogenated chroman derivative (e.g., 6-bromo-2,2-dimethylchroman) undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Reaction conditions such as solvent choice (THF vs. dioxane), temperature (80–100°C), and stoichiometric ratios of boron reagents critically affect yield. For example, excess B₂Pin₂ (1.5–2.0 eq.) and anhydrous conditions reduce side reactions like deboronation .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming the chroman scaffold (e.g., methyl group protons at δ ~1.4 ppm) and boronic acid moiety (broad peak at δ ~7.5–8.5 ppm for aromatic protons adjacent to boron).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 235.1).
  • FT-IR : B-O stretching vibrations (~1350 cm⁻¹) confirm boronic acid functionality.
    Cross-validation with elemental analysis (C, H, B content) is recommended to resolve ambiguities in complex matrices .

Advanced: How can researchers optimize reaction selectivity when using this compound in cross-coupling reactions?

Methodological Answer:
Selectivity in Suzuki-Miyaura couplings depends on:

  • Base selection : Mild bases (e.g., K₂CO₃) minimize protodeboronation, while stronger bases (e.g., CsF) accelerate transmetallation but risk side reactions.
  • Ligand design : Bulky ligands (e.g., SPhos) enhance steric control, reducing homo-coupling byproducts.
  • Solvent polarity : Polar aprotic solvents (DMF, NMP) stabilize the boronate intermediate but may increase solubility challenges. Pre-screening via computational modeling (DFT calculations for transition-state energies) can guide optimization .

Advanced: How do structural modifications to the chroman scaffold (e.g., fluorination) alter the reactivity of this compound in biomedical applications?

Methodological Answer:
Fluorination at the 7,8-positions (as in 7,8-difluoro analogs) enhances electrophilicity of the boronic acid, improving binding affinity to serine proteases (e.g., thrombin). However, fluorination may reduce solubility in aqueous buffers, necessitating co-solvents like DMSO. Isothermal Titration Calorimetry (ITC) studies show ΔG values decrease by ~2 kcal/mol for fluorinated derivatives, indicating stronger target interactions. Contrastingly, methyl or methoxy substituents improve metabolic stability but may sterically hinder binding pockets .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:
Data contradictions often arise from:

  • Purity variations : Impurities (e.g., residual Pd catalysts) can skew IC₅₀ values. Validate via ICP-MS for metal content.
  • Assay conditions : Differences in buffer pH (e.g., boronate ester stability at pH >7.4) or cell lines (e.g., HEK293 vs. HepG2).
  • Solvent effects : DMSO concentrations >1% may non-specifically inhibit enzymes.
    Meta-analysis of primary literature (excluding vendor-supplied data) and replication in standardized assays (e.g., NIH’s NCATS guidelines) are critical .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.
  • Moisture : Boronic acids hydrolyze to boroxines in humid environments. Use molecular sieves (3Å) in storage vials.
  • Light : Protect from UV exposure to avoid photodegradation.
    Long-term stability (>6 months) requires periodic HPLC reanalysis to confirm integrity .

Advanced: What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., water vs. THF).
  • Machine Learning (ML) : Platforms like IBM RXN for Chemistry predict reaction outcomes using historical data.
    Validate predictions with small-scale high-throughput experimentation (HTE) in microreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.